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Compound of Interest

Compound Name: DL-Methioninol

Cat. No.: B1345532 Get Quote

Spectroscopic Identification of DL-Methioninol:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic identification of DL-
Methioninol. While publicly accessible, comprehensive spectroscopic data (NMR, IR, MS) for

DL-Methioninol is not readily available in standard databases, this document outlines the

expected spectral characteristics based on its chemical structure, detailed experimental

protocols for acquiring the necessary data, and a generalized workflow for spectroscopic

analysis.

Introduction to DL-Methioninol
DL-Methioninol is the alcohol analog of the essential amino acid DL-methionine. It is

characterized by the presence of a primary alcohol group in place of the carboxylic acid

functionality. This structural difference significantly influences its chemical and physical

properties, as well as its spectroscopic signatures.

Chemical Information:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1345532?utm_src=pdf-interest
https://www.benchchem.com/product/b1345532?utm_src=pdf-body
https://www.benchchem.com/product/b1345532?utm_src=pdf-body
https://www.benchchem.com/product/b1345532?utm_src=pdf-body
https://www.benchchem.com/product/b1345532?utm_src=pdf-body
https://www.benchchem.com/product/b1345532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Chemical Name (±)-2-Amino-4-(methylthio)-1-butanol

CAS Number 16720-80-2[1]

Molecular Formula C₅H₁₃NOS[1]

Molecular Weight 135.23 g/mol [1]

Structure Chemical structure of DL-Methioninol

Predicted Spectroscopic Data
Based on the structure of DL-Methioninol, the following spectral characteristics are

anticipated. These are predictions and require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

protons in different chemical environments. The chemical shifts (δ) are predicted to be in the

following approximate regions:

Proton Assignment
Predicted Chemical
Shift (ppm)

Multiplicity Integration

-S-CH₃ 2.0 - 2.2 singlet (s) 3H

-CH₂-S- 2.5 - 2.7 triplet (t) 2H

-CH₂-CH- 1.6 - 1.9 multiplet (m) 2H

-CH(NH₂) 3.0 - 3.3 multiplet (m) 1H

-CH₂OH 3.4 - 3.7 multiplet (m) 2H

-NH₂ Variable (broad) singlet (s) 2H

-OH Variable (broad) singlet (s) 1H
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¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon

framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)

-S-CH₃ 15 - 20

-CH₂-S- 30 - 35

-CH₂-CH- 35 - 40

-CH(NH₂) 50 - 55

-CH₂OH 60 - 65

Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad

N-H stretch (amine) 3300 - 3500 Medium, Broad (two bands)

C-H stretch (alkane) 2850 - 3000 Medium to Strong

N-H bend (amine) 1590 - 1650 Medium

C-O stretch (primary alcohol) 1000 - 1075 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.
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Ion Expected m/z Notes

[M+H]⁺ 136.08
Molecular ion peak (positive

ion mode)

[M]⁺˙ 135.07
Molecular ion peak (electron

ionization)

Fragments Various Loss of H₂O, NH₃, CH₃S, etc.

Experimental Protocols
To obtain definitive spectroscopic data for DL-Methioninol, the following experimental

procedures are recommended.

Sample Preparation
NMR: Dissolve approximately 5-10 mg of DL-Methioninol in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will affect the

chemical shifts of labile protons (-OH, -NH₂).

IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared

by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent

such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium

hydroxide to promote ionization.

Instrumentation and Data Acquisition
NMR Spectroscopy:

Instrument: A 300 MHz or higher field NMR spectrometer.

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-

to-noise ratio. Use a standard pulse sequence.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to ¹H NMR.

IR Spectroscopy:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background

scan prior to the sample scan.

Mass Spectrometry:

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI).

Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum

over a suitable m/z range (e.g., 50-500). For structural elucidation, tandem mass

spectrometry (MS/MS) can be performed on the molecular ion.

Workflow for Spectroscopic Identification
The following diagram illustrates a typical workflow for the identification of an unknown

compound using spectroscopic techniques.
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Caption: A generalized workflow for compound identification using NMR, IR, and MS.

Conclusion
The definitive spectroscopic identification of DL-Methioninol requires the acquisition of

experimental NMR, IR, and MS data. This guide provides the expected spectral features based

on its known chemical structure and outlines the necessary experimental protocols to obtain

and interpret this data. For researchers in drug development and other scientific fields,

following these procedures will enable the unambiguous confirmation of the structure and purity

of DL-Methioninol, ensuring the reliability of subsequent research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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